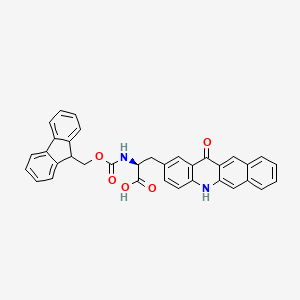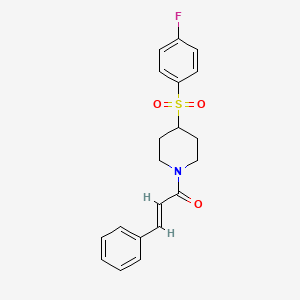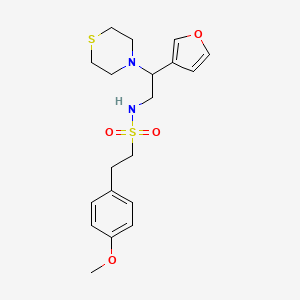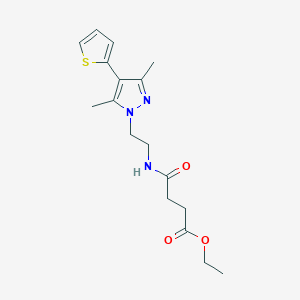
Fmoc-Ala(2-Bacd)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Ala(2-Bacd)-OH: is a synthetic compound used in peptide synthesis. It is a derivative of alanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2-bromoacetamido group. This compound is typically used in solid-phase peptide synthesis to introduce specific modifications into peptides.
Applications De Recherche Scientifique
Chemistry:
- Used in the synthesis of modified peptides for studying protein-protein interactions and enzyme-substrate specificity.
Biology:
- Employed in the development of peptide-based probes for imaging and diagnostic applications.
Medicine:
- Utilized in the design of peptide-based therapeutics, including inhibitors and mimetics of biologically active peptides.
Industry:
- Applied in the production of custom peptides for research and development in pharmaceutical and biotechnology industries.
Mécanisme D'action
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
- The synthesis of Fmoc-Ala(2-Bacd)-OH typically involves the protection of the amino group of alanine with the Fmoc group.
- The 2-bromoacetamido group is introduced through a nucleophilic substitution reaction, where the amino group of alanine reacts with 2-bromoacetic acid or its derivatives under basic conditions.
Industrial Production Methods:
- Industrial production may involve large-scale solid-phase synthesis techniques, where the compound is synthesized on a resin and then cleaved off after the desired modifications are introduced.
- Purification is usually achieved through chromatographic techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The 2-bromoacetamido group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.
Common Reagents and Conditions:
Fmoc Protection: Fmoc chloride or Fmoc anhydride in the presence of a base such as triethylamine.
Nucleophilic Substitution: 2-bromoacetic acid or its derivatives, in the presence of a base such as sodium hydroxide.
Deprotection: Piperidine in dimethylformamide (DMF).
Major Products:
- The major products depend on the specific nucleophiles used in substitution reactions. Common products include various peptide derivatives with modified side chains.
Comparaison Avec Des Composés Similaires
Fmoc-Ala-OH: Lacks the 2-bromoacetamido group, used for general peptide synthesis.
Fmoc-Lys(Boc)-OH: Contains a different protecting group (Boc) on the lysine side chain, used for introducing lysine residues with protected side chains.
Fmoc-Cys(Trt)-OH: Contains a trityl-protected cysteine residue, used for introducing cysteine residues with protected thiol groups.
Uniqueness:
- The presence of the 2-bromoacetamido group in Fmoc-Ala(2-Bacd)-OH allows for specific modifications and interactions that are not possible with other similar compounds. This makes it particularly useful for designing peptides with unique functional properties.
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(12-oxo-5H-benzo[b]acridin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H26N2O5/c38-33-27-15-20(13-14-30(27)36-31-18-22-8-2-1-7-21(22)17-28(31)33)16-32(34(39)40)37-35(41)42-19-29-25-11-5-3-9-23(25)24-10-4-6-12-26(24)29/h1-15,17-18,29,32H,16,19H2,(H,36,38)(H,37,41)(H,39,40)/t32-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMKXBXIOQIQGY-YTTGMZPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=C(N3)C=CC(=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=C(N3)C=CC(=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-allyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2706347.png)

![5-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2706350.png)

![Methyl 3-[methyl(methylsulfonyl)amino]-2-thiophenecarboxylate](/img/structure/B2706352.png)
![5-((3,4-dichlorobenzyl)thio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2706355.png)
![endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane](/img/structure/B2706356.png)
![5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2706357.png)
![1-(4-chlorobenzoyl)-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2706358.png)
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2706360.png)
![4-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2706363.png)



